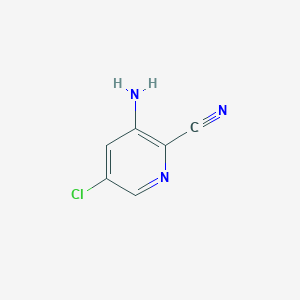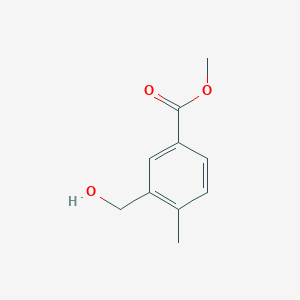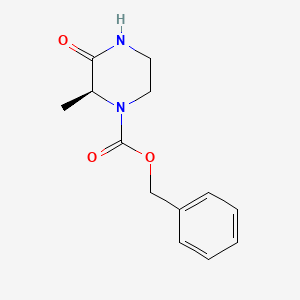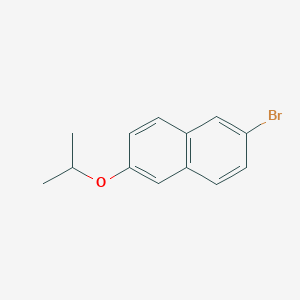![molecular formula C14H18O3 B1523969 3-[3-(环戊氧基)苯基]丙酸 CAS No. 1169847-99-7](/img/structure/B1523969.png)
3-[3-(环戊氧基)苯基]丙酸
描述
科学研究应用
3-[3-(Cyclopentyloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
Target of Action
“3-[3-(Cyclopentyloxy)phenyl]propanoic acid” is a type of phenylpropanoic acid . Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Mode of Action
Without specific studies on “3-[3-(Cyclopentyloxy)phenyl]propanoic acid”, it’s difficult to determine its exact mode of action. Phenylpropanoic acids can potentially undergo various chemical reactions due to the presence of the carboxylic acid group .
Biochemical Pathways
Phenylpropanoic acids can potentially be involved in various metabolic pathways due to their structural similarity to naturally occurring compounds .
Pharmacokinetics
Phenylpropanoic acids, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Without specific studies, it’s difficult to determine the molecular and cellular effects of “3-[3-(Cyclopentyloxy)phenyl]propanoic acid”. Phenylpropanoic acids can potentially interact with various cellular components due to their aromatic structure .
Action Environment
The action, efficacy, and stability of “3-[3-(Cyclopentyloxy)phenyl]propanoic acid” can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid typically involves the reaction of 3-(Cyclopentyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-[3-(Cyclopentyloxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the cyclopentyloxy group.
3-(3-Sulfooxyphenyl)propanoic acid: Contains a sulfooxy group instead of a cyclopentyloxy group.
Uniqueness
3-[3-(Cyclopentyloxy)phenyl]propanoic acid is unique due to its cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its selectivity and potency as a PDE IV inhibitor, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-(3-cyclopentyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJVLCDSCICAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



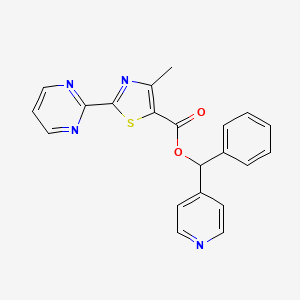
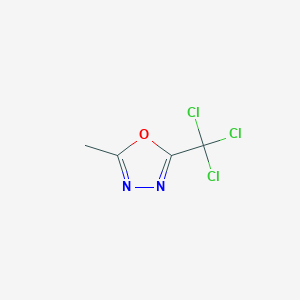
![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
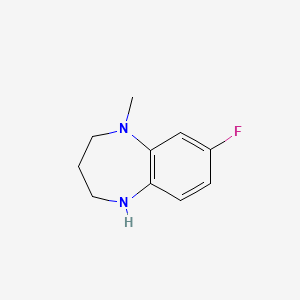
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)

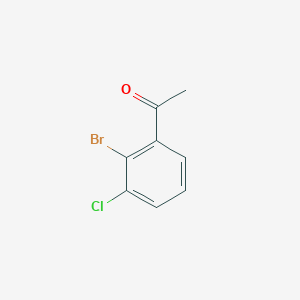
![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)

